molecular formula C17H18O4 B175016 Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate CAS No. 177036-78-1

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Cat. No. B175016
CAS RN: 177036-78-1
M. Wt: 286.32 g/mol
InChI Key: BEPLSLADXOJCBY-OAHLLOKOSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its sources or applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthesis, which is the process of deconstructing the compound into simpler components .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .

Scientific Research Applications

Crystal Structure and Spectroscopy

  • The crystal structure of a related compound, methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, has been determined. It exhibits a trans conformation and is linked via weak intermolecular hydrogen bonds. The IR spectrum confirms the presence of this hydrogen bond, providing insights into its molecular interactions (Kolev et al., 1995).

Photophysical Properties

  • A study on the photophysical properties of compounds with a similar structure, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveals unique characteristics in luminescence properties depending on the substituted group. This has implications for the use of such compounds in photophysical applications (Kim et al., 2021).

Chemical Reactions and Synthesis

  • Research on the reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide has led to the formation of related compounds. This reveals the reaction mechanisms and potential for synthesizing similar structures (Toda & Takehira, 1972).
  • A study on palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates provides insights into the synthesis process of related compounds, highlighting the importance of regioselectivity in cyclization reactions (Labrosse et al., 2003).
  • Investigation into diphenylpropan-1,2-diols syringates from the roots of Erythrina variegata presents an unusual structure of similar compounds, indicating potential for diverse applications (Tanaka et al., 2002).

Photopolymerization

  • A study on nitroxide-mediated photopolymerization introduces a compound with a structure related to methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, which could be relevant in polymer chemistry (Guillaneuf et al., 2010).

Catalytic Studies

  • Research into Mn(III)-Schiff Base-Dicyanamide complexes, which include similar compounds, has implications for catalytic behavior and peroxidase studies (Bermejo et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, if the compound is a drug, the mechanism of action might involve binding to a specific receptor in the body .

Safety and Hazards

Safety and hazards information typically comes from material safety data sheets (MSDS). These documents contain information on the potential health effects of exposure, safe handling procedures, and emergency protocols .

properties

IUPAC Name

methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPLSLADXOJCBY-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442875
Record name Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

CAS RN

177036-78-1
Record name Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g (19.6 mmol) of methyl 3,3-diphenyl-2,3-epoxypropionate were dissolved in 50 ml of absolute methanol and, at 0° C., 0.1 ml of boron trifluoride etherate was added. The mixture was stirred at 0° C. for 2 h and at room temperature for a further 12 h. The solvent was distilled out, the residue was taken up in ethyl acetate, washed with sodium bicarbonate solution and water and dried over magnesium sulfate. After removal of the solvent by distillation there remained 5.5 g (88%) of a pale yellow oil.
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Synthesis routes and methods II

Procedure details

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